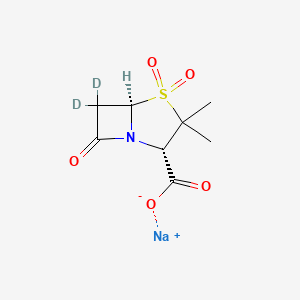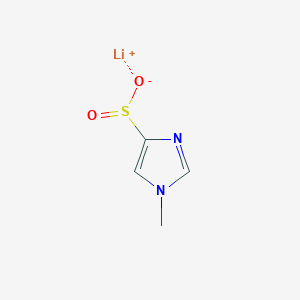
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their affinity to dopamine receptors, particularly the D3 receptor subtype. Although the specific compound is not directly mentioned in the provided papers, similar compounds with structural variations have been synthesized and evaluated for their binding and function at dopamine D3 and D2 receptors. For instance, compounds with arylcarboxamide linkers and phenylpiperazine moieties have been shown to exhibit high selectivity for the D3 receptor over the D2 receptor, as demonstrated in the first paper .
Synthesis Analysis
The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents that confer selectivity towards dopamine receptors. The second paper describes the synthesis of a sigma receptor ligand with a piperazine structure and a fluoropropyl group . Although the synthesis of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" is not explicitly detailed, it can be inferred that similar synthetic strategies, such as the use of fluoride displacement on a precursor salt followed by purification techniques like HPLC, could be applicable .
Molecular Structure Analysis
The molecular structure of compounds in this class is critical for their receptor binding selectivity. The presence of a carbonyl group in the amide linker, as well as the specific substituents on the phenylpiperazine moiety, play pivotal roles in determining the affinity and selectivity for the D3 receptor. Chimeric receptor studies have highlighted the importance of the second extracellular loop of the D3 receptor in contributing to the binding selectivity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, halogenation, and alkylation. The specific reactions for the synthesis of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" would depend on the starting materials and the synthetic route chosen. The reactions must be carefully controlled to ensure the correct placement of substituents and to maintain the integrity of the piperazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the compound's molecular weight and lipophilicity, which could affect its ability to cross biological membranes. The amide linkage may contribute to the compound's stability and solubility in biological media. The specific physical and chemical properties would need to be determined experimentally through techniques such as NMR, mass spectrometry, and chromatography.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECDCFGKMZOLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)


![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)
![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)




![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)